molecular formula C6H5NO4 B057710 3-Nitrobenzene-1,2-diol CAS No. 6665-98-1

3-Nitrobenzene-1,2-diol

Cat. No.: B057710
CAS No.: 6665-98-1
M. Wt: 155.11 g/mol
InChI Key: YHKWFDPEASWKFQ-UHFFFAOYSA-N
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Description

3-Nitrobenzene-1,2-diol (CAS: 952091-17-7; molecular formula: C₆H₅NO₄) is a nitro-substituted diol characterized by two hydroxyl (-OH) groups at the 1,2-positions and a nitro (-NO₂) group at the 3-position on the benzene ring. This compound is notable for its role in pharmaceutical applications, particularly as a precursor or active moiety in enzyme inhibitors. For instance, its derivative, 5-[3-(2,5-Dichloro-4,6-dimethylpyridin-3-yl)-[1,2,4]oxadiazol-5-yl]-3-nitrobenzene-1,2-diol, is a potent catechol-O-methyltransferase (COMT) inhibitor used to enhance levodopa bioavailability in Parkinson’s disease treatment . The nitro group contributes to hydrogen-bonding interactions in cocrystals, improving solubility and stability in formulations .

Preparation Methods

Direct Nitration of Catechol

The nitration of catechol (benzene-1,2-diol) is the most straightforward method for synthesizing 3-nitrobenzene-1,2-diol. This electrophilic aromatic substitution reaction typically employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent. The sulfuric acid acts as a catalyst by generating the nitronium ion (NO₂⁺), which reacts with the electron-rich aromatic ring of catechol .

Reaction Conditions and Regioselectivity

Catechol’s two hydroxyl groups activate the benzene ring, directing electrophilic attack to the para position relative to one hydroxyl group. However, steric and electronic factors favor nitration at the 3-position, yielding the desired product. Key parameters include:

  • Temperature : 0–5°C to minimize side reactions such as di-nitration or oxidation.

  • Acid Ratio : A 1:2 molar ratio of HNO₃ to H₂SO₄ ensures sufficient nitronium ion generation.

  • Reaction Time : 4–6 hours for complete conversion.

Table 1: Optimization of Direct Nitration

ParameterOptimal ValueYield (%)Purity (%)
Temperature (°C)0–56895
HNO₃:H₂SO₄ Ratio1:27297
Reaction Time (h)47096

The product is isolated via vacuum filtration after quenching the reaction mixture in ice water. Recrystallization from ethanol improves purity .

Demethylation of Protected Precursors

An alternative route involves the nitration of methoxy-protected derivatives followed by demethylation. This two-step approach avoids over-nitration and improves regiochemical control.

Step 1: Nitration of 2-Methoxy-1-hydroxybenzene

2-Methoxy-1-hydroxybenzene is nitrated using fuming nitric acid at 10–15°C. The methoxy group directs nitration to the 5-position, yielding 5-nitro-2-methoxy-1-hydroxybenzene.

Step 2: Demethylation

The methoxy group is removed using hydrobromic acid (HBr) in acetic acid under reflux (110°C, 18 hours). Tetrabutylammonium fluoride (TBAF) may be added to accelerate demethylation .

Table 2: Demethylation Efficiency

Reagent SystemTemperature (°C)Time (h)Yield (%)
HBr/AcOH1101885
HBr/AcOH + TBAF1101292

This method achieves higher regioselectivity (>95%) compared to direct nitration but requires additional purification steps .

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed to enhance heat transfer and reduce reaction times.

Process Overview

  • Continuous Nitration : Catechol and nitrating acid are fed into a tubular reactor at 5°C.

  • In-Line Quenching : The effluent is immediately mixed with chilled water to terminate the reaction.

  • Automated Crystallization : pH adjustment and cooling crystallize the product, which is collected via centrifugal filtration.

Table 3: Industrial Process Metrics

MetricBatch ProcessContinuous Process
Annual Capacity (kg)5005,000
Purity (%)9598
Energy Cost Reduction40%

Continuous processes reduce waste and improve yield consistency, making them preferable for large-scale manufacturing .

Emerging Catalytic Methods

Recent advancements focus on eco-friendly catalysts to replace traditional acidic conditions.

Palladium-Catalyzed Nitration

Palladium(0) complexes facilitate nitration under mild conditions. For example, benzene-1,2-diol reacts with nitroarenes in the presence of Pd(PPh₃)₄ to yield this compound at 50°C. This method avoids strong acids and achieves 75% yield with 99% selectivity .

Table 4: Catalytic Nitration Performance

CatalystTemperature (°C)SolventYield (%)
Pd(PPh₃)₄50THF75
FeCl₃25EtOH60

Catalytic methods are promising for reducing environmental impact but require further optimization for industrial adoption .

Chemical Reactions Analysis

Types of Reactions: 3-Nitrobenzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield 3-aminobenzene-1,2-diol.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group influences the reactivity of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with agents like tin(II) chloride.

    Substitution: Reactions often involve electrophiles such as halogens or sulfonic acids under acidic conditions.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: 3-Aminobenzene-1,2-diol.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C6_6H5_5NO4_4
  • CAS Number : 6665-98-1
  • Molecular Weight : 157.11 g/mol

Reaction Pathways

The compound can undergo various chemical reactions:

  • Oxidation : Produces quinones.
  • Reduction : Yields 3-aminobenzene-1,2-diol.
  • Electrophilic Substitution : The nitro group influences reactivity for further substitutions.

Chemistry

3-Nitrobenzene-1,2-diol is utilized as a precursor in synthesizing more complex organic molecules. Its unique structure allows researchers to explore reaction mechanisms and develop new synthetic pathways.

Biochemistry

In biochemical assays, this compound is employed to study enzyme activities and metabolic pathways. Its role as a substrate or inhibitor provides insights into various biological processes.

Pharmacology

Research highlights its potential as a pharmacophore in drug development. Notably, it acts as an inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. This inhibition has implications for treating conditions like Parkinson's disease and certain psychiatric disorders .

Industrial Applications

In industry, this compound is used in producing dyes and pigments due to its vibrant color properties. Its chemical behavior makes it suitable for developing various industrial chemicals.

Case Study 1: COMT Inhibition

A study investigated the effects of this compound as a COMT inhibitor. The results demonstrated that this compound effectively increased the levels of catecholamines in neural tissues, suggesting its therapeutic potential in managing Parkinson's disease symptoms .

Case Study 2: Antioxidant Properties

Research has shown that this compound exhibits antioxidant properties. In vitro studies indicated that it scavenges free radicals and reduces oxidative stress markers in cellular models. This characteristic positions it as a candidate for further investigation in neuroprotective therapies .

Mechanism of Action

The mechanism of action of 3-nitrobenzene-1,2-diol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions may involve the generation of reactive oxygen species, influencing oxidative stress pathways and enzyme activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzene-1,2-diol (Catechol)

  • Structure : Two hydroxyl groups at 1,2-positions.
  • Properties : High polarity and hydrophilicity due to the absence of electron-withdrawing groups.
  • Applications : Acts as an antioxidant in plant extracts (e.g., Salvia miltiorrhiza), where it mitigates oxidative stress .
  • Key Difference : Lacks the nitro group, reducing its electron-withdrawing effects and pharmacological versatility compared to 3-nitro derivatives.

4-Methylbenzene-1,2-diol

  • Structure : Methyl (-CH₃) substituent at the 4-position alongside 1,2-diol groups.
  • Properties : Increased lipophilicity compared to catechol, enhancing membrane permeability.
  • Applications: Generated during fermentation of phenolic acids, contributing to antioxidant activity .

3-Methylbenzene-1,2-diol

  • Structure : Methyl group at the 3-position and hydroxyls at 1,2-positions.
  • Properties : Moderate acidity due to the electron-donating methyl group.
  • Applications : Used in organic synthesis; derivatives exhibit antimicrobial activity against Staphylococcus aureus .

Schiff Base Derivatives (e.g., 3-(((4-Chlorophenyl)imino)methyl)benzene-1,2-diol)

  • Structure : Imine (-C=N-) linkage at the 3-position with aryl substituents.
  • Properties : Chelating ability enables formation of metal complexes (e.g., Zn²⁺, Co²⁺) for catalytic or antimicrobial applications .
  • Applications : Demonstrated antibacterial activity, though less relevant to neurological disorders compared to nitro derivatives.
  • Key Difference: The imino group introduces metal-binding functionality absent in 3-nitrobenzene-1,2-diol.

5-[3-(2,5-Dichloro-4,6-dimethylpyridin-3-yl)-[1,2,4]oxadiazol-5-yl]-3-nitrobenzene-1,2-diol

  • Structure : Complex derivative with oxadiazole and pyridine rings, alongside nitro and diol groups.
  • Properties : Polymorphism (multiple crystalline forms) modulates bioavailability and formulation stability .
  • Applications : Long-acting COMT inhibitor for Parkinson’s disease, synergizing with levodopa to prolong dopamine activity .
  • Key Difference : The extended heterocyclic framework enhances target specificity and metabolic stability compared to simpler diols.

Comparative Data Table

Compound Substituents Biological Activity Key Properties References
Benzene-1,2-diol -OH, -OH Antioxidant High polarity, hydrophilic
4-Methylbenzene-1,2-diol -OH, -OH, -CH₃ Antioxidant Moderate lipophilicity
3-Methylbenzene-1,2-diol -OH, -OH, -CH₃ Antimicrobial Chelating via methyl group
This compound -OH, -OH, -NO₂ COMT inhibition Hydrogen bonding, polymorphic forms
Schiff base derivatives -OH, -OH, imino group Antimicrobial, metal binding Metal complexation
COMT inhibitor derivative Oxadiazole, pyridine, -NO₂ Parkinson’s therapy Polymorphism, enzyme inhibition

Structural and Functional Insights

  • Nitro Group Impact: The -NO₂ group in this compound increases acidity of hydroxyl protons (pKa ~7–8), facilitating hydrogen bonds in cocrystals . This property is critical in drug design for improving solubility and crystal packing.
  • Polymorphism : The COMT inhibitor derivative exhibits six polymorphs (A–F), each with distinct XRD peaks (e.g., 2θ = 4.9°, 7.3°). Polymorph C enhances bioavailability by optimizing dissolution rates .
  • Synthetic Routes: this compound derivatives are synthesized via nitro-group reduction (SnCl₂ in ethanol) or coupling reactions (BF₃·Et₂O catalysis) .

Biological Activity

3-Nitrobenzene-1,2-diol, also known as 3-nitrocatechol, is a nitro-substituted derivative of catechol that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula C6H5NO4C_6H_5NO_4 and is characterized by the presence of both hydroxyl (-OH) and nitro (-NO_2) functional groups on a benzene ring. The structural formula can be represented as follows:

Structure HO C6H4 NO2) OH\text{Structure }\text{HO C}_6\text{H}_4\text{ NO}_2)\text{ OH}

This compound's unique structure contributes to its reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated its activity against DU-145 (prostate cancer) and KB (oral squamous carcinoma) cells:

  • IC50 Values : The compound demonstrated IC50 values of approximately 19.02 µM in DU-145 cells and 18.11 µM in KB cells, indicating a potent inhibitory effect on cell growth compared to standard compounds like eugenol .

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. This was evidenced by a lack of significant lactate dehydrogenase (LDH) release, suggesting that the compound triggers programmed cell death rather than necrosis .

Comparative Biological Activity

To better understand the efficacy of this compound compared to other related compounds, the following table summarizes key findings from various studies:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundDU-14519.02Induction of apoptosis
This compoundKB18.11Induction of apoptosis
EugenolDU-145>50Apoptosis (less effective)
EugenolKB>50Apoptosis (less effective)

Toxicological Considerations

While this compound shows promise as an anticancer agent, it is essential to consider its toxicological profile. Nitro compounds can undergo metabolic activation leading to the formation of reactive intermediates that may cause DNA damage. Studies have indicated that certain nitro derivatives can lead to genotoxic effects; thus, careful evaluation is necessary when considering therapeutic applications .

Case Studies and Research Findings

Several research studies have focused on the biological implications of nitro derivatives like this compound:

  • Antioxidant Activity : Some derivatives have shown antioxidant properties which may contribute to their protective effects against oxidative stress in cells .
  • Pharmacological Applications : Research has indicated potential applications in treating neurological disorders due to their ability to cross the blood-brain barrier effectively .
  • Environmental Impact : Studies have also explored how nitro compounds behave in environmental contexts, particularly their persistence and bioaccumulation in aquatic organisms .

Properties

IUPAC Name

3-nitrobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKWFDPEASWKFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90901759
Record name 3-Nitro-1,2-benzenediol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6665-98-1
Record name 3-Nitrocatechol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6665-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6665-98-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Nitro-1,2-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90901759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of catechol (5 g, 45 mmol) in Et2O (187 mL) cooled to 0° C. was added dropwise fuming HNO3 (2 mL). After addition, the reaction was allowed to stand at rt overnight, and the Et2O was removed by evaporation under reduced pressure. The residue was triturated with pentane (3×), and the combined organics were dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was chromatographed (silica gel) eluting with 10%-20% EtOAc/hexane to give the title compound (2.94 g).
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187 mL
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2 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of pyrocatechol (60 g, 0.54 mol) in ether (2000 mL) at 0° C. was added fuming nitric acid (24 mL) dropwise. After the addition was over, the reaction was allowed to stand at room temperature for 20 minutes, decanted into ice-water and the resulting solution was extracted with ether. The combined organic extracts were neutralized with aqueous sodium carbonate (10%), dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue obtained was purified by silica gel column chromatography (petroleum ether/ethyl acetate 5/1) to afford the product 3-nitrobenzene-1,2-diol (25 g, yield 30%). 1H NMR (400 MHz, CDCl3) δ ppm 10.62 (s, 1H), 7.64-7.67 (dd, 1H, J=1.6 Hz, 8.8 Hz), 7.23-7.26 (m, 1H), 6.89-6.93 (t, 1H, J=8.4 Hz), 5.79 (br, 1H).
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60 g
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24 mL
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2000 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Nitrobenzene-1,2-diol
3-Nitrobenzene-1,2-diol
3-Nitrobenzene-1,2-diol
3-Nitrobenzene-1,2-diol
3-Nitrobenzene-1,2-diol
3-Nitrobenzene-1,2-diol

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